molecular formula C7H10F2N2O B2358300 1-(1,3-Dimethyl-1H-pyrazol-4-yl)-2,2-difluoroethanol CAS No. 1245771-85-0

1-(1,3-Dimethyl-1H-pyrazol-4-yl)-2,2-difluoroethanol

Cat. No. B2358300
CAS RN: 1245771-85-0
M. Wt: 176.167
InChI Key: BZGHZDKZMZCECO-UHFFFAOYSA-N
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Description

“1-(1,3-Dimethyl-1H-pyrazol-4-yl)ethanone” is a heterocyclic organic compound . It has a molecular weight of 138.17 and a molecular formula of C7H10N2O . It’s used for experimental and research purposes .


Synthesis Analysis

The synthesis of a similar compound, “(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanone”, has been reported . The preparation of this compound consists of acylation of 5-chloro-1,3-dimethylpyrazole (prepared from chlorination of 1,3-dimethyl-5-pyrazolone) by 2-fluorobenzoyl chloride .


Molecular Structure Analysis

The molecular structure of “1-(1,3-Dimethyl-1H-pyrazol-4-yl)ethanone” includes a pyrazole ring with two methyl groups attached to it . The InChI key for this compound is BRJHIUPNDYVERF-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(1,3-Dimethyl-1H-pyrazol-4-yl)ethanone” include a melting point of 44-45°C . It’s a powder at room temperature .

Scientific Research Applications

Synthesis and Characterization in Inorganic Chemistry

  • Metallomacrocyclic Palladium(II) Complexes : Utilization of hybrid pyrazole ligands, similar to 1-(1,3-Dimethyl-1H-pyrazol-4-yl)-2,2-difluoroethanol, for synthesizing palladium(II) complexes. These complexes show varying structures based on the solvent used, showcasing monomeric or dimeric forms (Guerrero et al., 2008).

Luminescent Properties in Chemistry

  • Eu(III) and Gd(III) Complexes : Creation of neutral complexes involving Eu(III) and Gd(III) with heterocyclic diketones, exhibiting notable optical and luminescent properties. This process parallels the potential use of this compound in similar luminescent studies (Taidakov et al., 2013).

Structure Analysis in Chemical Engineering

  • Performance Analysis : Investigating the structure and performance of related compounds, like 3,4-dimethyl-1H-yl-pyrazole, using various spectroscopic techniques. This is closely related to the structural analysis of this compound (Ding Dong-ge, 2009).

Synthetic Chemistry

  • Synthesis of Pyrazole Derivatives : Demonstrating the efficient synthesis of pyrazole derivatives, which could include structures similar to this compound. These derivatives offer a range of potential applications in various fields of chemistry (Hote et al., 2014).

Reactivity and Molecular Studies

  • Bipyrazole Derivatives and Corrosion Inhibitors : Theoretical study using density functional theory (DFT) to analyze the reactivity and potential activity of bipyrazole derivatives as corrosion inhibitors. Such studies can be insightful for understanding the reactivity of this compound in similar contexts (Wang et al., 2006).

Photoreactions and Organic Chemistry

  • Photoreactions of Pyrazolones : Exploring photoreactions of compounds like 3,5-dihydro-3,5-dimethyl-3,5-diaryl-4H-pyrazol-4-ones, which can serve as potential precursors for various organic structures. This has implications for the study of photoreactive properties of this compound (Moiseev et al., 2007).

properties

IUPAC Name

1-(1,3-dimethylpyrazol-4-yl)-2,2-difluoroethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10F2N2O/c1-4-5(3-11(2)10-4)6(12)7(8)9/h3,6-7,12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZGHZDKZMZCECO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1C(C(F)F)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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